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Compound of Interest

Compound Name: Methionol

Cat. No.: B020129 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuances of

microbial production of valuable compounds is paramount. This guide provides an objective

comparison of methionol production across various yeast species, supported by experimental

data and detailed methodologies.

Methionol (3-(methylthio)-1-propanol) is a sulfur-containing alcohol that contributes to the

characteristic aroma and flavor of many fermented foods and beverages. Beyond its role as a

flavor compound, methionol and its derivatives are gaining interest in the pharmaceutical and

chemical industries. Various yeast species are known to produce methionol from methionine

through the Ehrlich pathway. This guide delves into the comparative capabilities of different

yeasts in this bioconversion, providing a comprehensive overview for selecting or engineering

optimal cell factories.

Quantitative Comparison of Methionol Production
The production of methionol varies significantly among different yeast species and is

influenced by factors such as the specific strain, fermentation conditions, and the concentration

of the precursor, L-methionine. The following table summarizes key quantitative data from

various studies to facilitate a direct comparison.
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Yeast
Species

Strain
Methionol
Titer (g/L)

Precursor
(L-
methionine)
Concentrati
on (g/L)

Key
Fermentatio
n
Conditions

Reference

Saccharomyc

es cerevisiae
Y03401 3.66 3.8

Glucose 60

g/L, Yeast

Extract 0.8

g/L, pH 4,

26°C, 63h

[1]

Saccharomyc

es cerevisiae
EC1118

Most

productive

among

screened

yeasts

Not specified

Coconut

cream

supplemente

d with L-

methionine

[2]

Kluyveromyc

es lactis
KL71

Second most

productive

after S.

cerevisiae

EC1118

0.15% (w/v)

pH 5.0,

33.0°C,

0.05% Yeast

Extract

[1][2]

Saccharomyc

opsis

fibuligera

Y1402 4.03 5

Glucose 40

g/L, Yeast

Extract 0.63

g/L, pH 5.3,

32°C, 54h

[3]

Candida kefyr NCYC143

Little

methionol

produced

Not specified

Coconut

cream

supplemente

d with L-

methionine

[2]

Candida utilis CUM Little

methionol

produced

Not specified Coconut

cream

supplemente

[2]
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d with L-

methionine

Yarrowia

lipolytica
YL200

Produced

methionol
Not specified

Culture

media with L-

methionine

[4]

Debaryomyce

s hansenii
DH47(8)

Produced

methionol
Not specified

Culture

media with L-

methionine

[4]

Metabolic Pathway of Methionol Production
Methionol is primarily produced from the amino acid methionine via the Ehrlich pathway. This

catabolic pathway involves a transamination, a decarboxylation, and a reduction step. The key

intermediates are α-keto-γ-(methylthio)butyrate (KMBA) and methional.

L-Methionine α-keto-γ-(methylthio)butyrate
(KMBA)

Transamination MethionalDecarboxylation MethionolReduction

Click to download full resolution via product page

Methionol Biosynthesis via the Ehrlich Pathway.

Experimental Protocols
Reproducibility and the ability to build upon existing research are cornerstones of scientific

advancement. This section provides detailed methodologies for key experiments related to

methionol production in yeast.

Yeast Strain Screening for Methionol Production
This protocol outlines a general workflow for screening different yeast species for their ability to

produce methionol.
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General Workflow for Screening Yeast Strains.
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1. Media Preparation:

Prepare the desired fermentation medium (e.g., Yeast Peptone Dextrose (YPD) broth or a

specific medium like coconut cream).

Sterilize the medium by autoclaving.

Prepare a sterile stock solution of L-methionine.

2. Inoculation and Fermentation:

Inoculate the sterile medium with single colonies of the yeast strains to be tested.

Supplement the cultures with L-methionine to the desired final concentration (e.g., 0.15%

w/v).[2]

Incubate the cultures under controlled conditions of temperature and pH, with shaking for

aeration. Optimal conditions can vary between species; for example, 33°C and pH 5.0 for K.

lactis KL71.[2]

3. Sample Preparation and Extraction:

After a defined fermentation period (e.g., 48-72 hours), collect culture samples.

For analysis of volatile compounds like methionol, perform an extraction. Solid-Phase

Microextraction (SPME) is a common technique.[2] Alternatively, liquid-liquid extraction with

a solvent like dichloromethane can be used.[5]

4. Quantification of Methionol:

Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) or

High-Performance Liquid Chromatography (HPLC).[6][7]

For GC-MS analysis, a typical method involves an initial oven temperature of 100°C,

followed by a ramp to 150°C at 5°C/min, and then a ramp to 250°C at 20°C/min, holding for 2

minutes.[8]
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For HPLC analysis, a C18 reverse-phase column can be used with a mobile phase of

methanol and water (e.g., 10:90) at a flow rate of 0.7 mL/min, with detection at 215 nm.[7]

Quantify the concentration of methionol by comparing the peak area to a standard curve

prepared with pure methionol.

Optimization of Fermentation Conditions
To maximize methionol yield from a promising yeast strain, optimization of fermentation

parameters is crucial.

1. Experimental Design:

Employ a systematic approach such as a single-factor design or a more comprehensive

statistical method like a Plackett-Burman design followed by response surface methodology.

[1]

2. Parameters to Optimize:

Initial pH: Test a range of pH values (e.g., 4.0 to 6.3).[1][2]

Temperature: Evaluate different incubation temperatures (e.g., 20°C to 33°C).[1][2]

L-methionine Concentration: Vary the concentration of the precursor (e.g., 0.05% to 0.25%).

[1][2]

Yeast Extract Concentration: Assess the effect of different concentrations of this nitrogen and

nutrient source (e.g., 0% to 0.50%).[1][2]

Carbon Source Concentration: Optimize the concentration of the primary carbon source,

such as glucose.[1]

3. Analysis:

For each condition, perform the fermentation and quantify the methionol produced as

described in the screening protocol.
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Analyze the results to determine the optimal conditions for maximizing methionol
production. For instance, for K. lactis KL71, optimal conditions were found to be pH 5.0,

33.0°C, 0.15% L-methionine, and 0.05% yeast extract.[2] For S. cerevisiae Y03401, optimal

conditions included 60 g/L glucose, 3.8 g/L L-methionine, and an initial pH of 4.[1]

Conclusion
The ability to produce methionol is widespread among various yeast genera, but the efficiency

of this bioconversion differs significantly. Saccharomyces cerevisiae and Saccharomycopsis

fibuligera have demonstrated high methionol titers in specific studies.[1][3] Kluyveromyces

lactis also shows considerable potential.[2] In contrast, some Candida species appear to be

poor producers under the tested conditions.[2] The selection of a suitable yeast strain is a

critical first step, which should be followed by a systematic optimization of fermentation

conditions to maximize product yield. The detailed protocols and comparative data presented in

this guide provide a solid foundation for researchers to embark on or advance their work in the

microbial production of methionol. Further metabolic engineering strategies could be

employed to enhance the flux through the Ehrlich pathway in high-producing strains, leading to

even greater yields of this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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